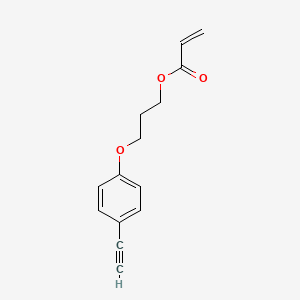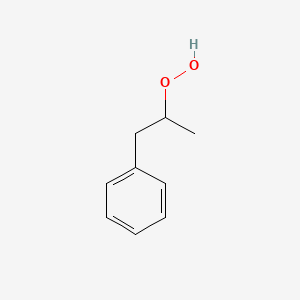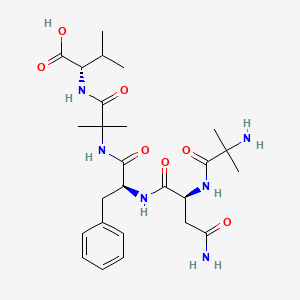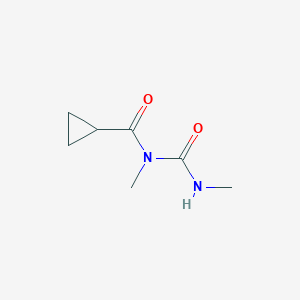![molecular formula C26H20N6O4 B14233637 1,1'-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione] CAS No. 398509-09-6](/img/structure/B14233637.png)
1,1'-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione] is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of two phenylhydrazinyl groups attached to a pyrrole-2,5-dione core, which is further connected through a 1,3-phenylene linkage. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione] typically involves the reaction of 1,3-phenylenediamine with maleic anhydride to form the intermediate 1,1’-(1,3-Phenylene)bis(1H-pyrrole-2,5-dione). This intermediate is then reacted with phenylhydrazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reactions are carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality 1,1’-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione].
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the phenyl or pyrrole rings, leading to a wide range of derivatives.
Scientific Research Applications
1,1’-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1’-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione] involves its interaction with various molecular targets and pathways. The compound’s hydrazinyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological effects, such as generating reactive oxygen species that can induce cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,1’-(1,3-Phenylene)bis(1H-pyrrole-2,5-dione): Lacks the phenylhydrazinyl groups, making it less reactive in certain biological contexts.
1,1’-(1,4-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione]: Similar structure but with a different phenylene linkage, which can affect its chemical and biological properties.
1,1’-(1,3-Phenylene)bis[3-(2-methylhydrazinyl)-1H-pyrrole-2,5-dione]:
Uniqueness
1,1’-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione] is unique due to its specific combination of phenylhydrazinyl groups and 1,3-phenylene linkage. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
398509-09-6 |
|---|---|
Molecular Formula |
C26H20N6O4 |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
1-[3-(2,5-dihydroxy-3-phenyldiazenylpyrrol-1-yl)phenyl]-3-phenyldiazenylpyrrole-2,5-diol |
InChI |
InChI=1S/C26H20N6O4/c33-23-15-21(29-27-17-8-3-1-4-9-17)25(35)31(23)19-12-7-13-20(14-19)32-24(34)16-22(26(32)36)30-28-18-10-5-2-6-11-18/h1-16,33-36H |
InChI Key |
UMIYYODHNMBZAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(N(C(=C2)O)C3=CC(=CC=C3)N4C(=CC(=C4O)N=NC5=CC=CC=C5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14233591.png)

![(Bicyclo[2.2.2]octan-1-yl)methanethiol](/img/structure/B14233597.png)
![2-[6-(Pyridin-4-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14233603.png)
![1-Butyl-3-[(4-ethenylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14233604.png)
![(4S)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14233612.png)

![3-[1-(Tributylstannyl)ethenyl]heptan-2-one](/img/structure/B14233627.png)
![6-[6-(Dimethylamino)-5-(propane-1-sulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233634.png)

![Benzonitrile, 2,2'-[1,10-decanediylbis(oxy)]bis-](/img/structure/B14233651.png)

